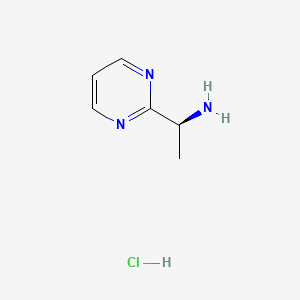(1S)-1-pyrimidin-2-ylethanamine;hydrochloride
CAS No.: 2095456-37-2
Cat. No.: VC4987514
Molecular Formula: C6H10ClN3
Molecular Weight: 159.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2095456-37-2 |
|---|---|
| Molecular Formula | C6H10ClN3 |
| Molecular Weight | 159.62 |
| IUPAC Name | (1S)-1-pyrimidin-2-ylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 |
| Standard InChI Key | YSFPQOISZUZLBH-JEDNCBNOSA-N |
| SMILES | CC(C1=NC=CC=N1)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(1S)-1-Pyrimidin-2-ylethanamine hydrochloride consists of a pyrimidine ring substituted at the 2-position with an ethylamine group, protonated as a hydrochloride salt. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions, provides a planar framework for π-π stacking interactions . The (1S) stereochemistry at the chiral center ensures spatial orientation critical for target engagement, as evidenced in analogous compounds .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 159.62 g/mol | |
| IUPAC Name | (1S)-1-pyrimidin-2-ylethanamine; hydrochloride | |
| InChI Key | YSFPQOISZUZLBH-UHFFFAOYSA-N | |
| SMILES | CC@HN.Cl | |
| CAS Registry | 1616809-52-9 |
Synthesis and Optimization
Synthetic Routes
The hydrochloride salt is typically synthesized via alkylation of pyrimidine derivatives followed by acid-mediated salt formation. A common approach involves:
-
Nucleophilic substitution: Reaction of 2-chloropyrimidine with (S)-1-aminoethane in the presence of a base.
-
Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Table 2: Synthetic Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | 2-Chloropyrimidine, (S)-1-aminoethane, K₂CO₃, DMF, 80°C | 65–70% |
| Salt formation | HCl (gaseous), diethyl ether | >95% |
Purification and Characterization
Purification via recrystallization from ethanol/water mixtures yields high-purity material (>98%). Characterization by -NMR confirms the (1S) configuration: δ 8.75 (d, 2H, pyrimidine H), 4.25 (q, 1H, CH), 1.50 (d, 3H, CH₃) .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (≈15 mg/mL at 25°C), enhanced by the hydrochloride salt. It is stable under ambient conditions but hygroscopic, requiring storage in desiccators .
Permeability and Lipophilicity
Applications in Medicinal Chemistry
| Compound | BCL6 IC₅₀ (μM) | Permeability (×10⁻⁶ cm/s) |
|---|---|---|
| (1R)-13f | 0.082 | <1 |
| 24b (cyclopropyl) | 0.054 | 3.2 |
Challenges and Future Directions
Current limitations include:
-
Stereoselective synthesis: Scalable methods for high enantiomeric excess (ee) require optimization.
-
In vivo profiling: Pharmacokinetic studies in animal models are needed to assess bioavailability and toxicity.
Future work should prioritize crystallographic studies of the (1S)-enantiomer bound to therapeutic targets, leveraging computational modeling to predict binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume